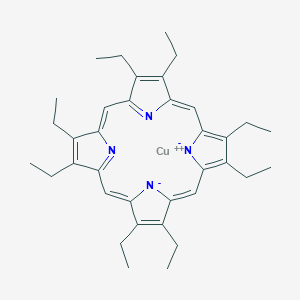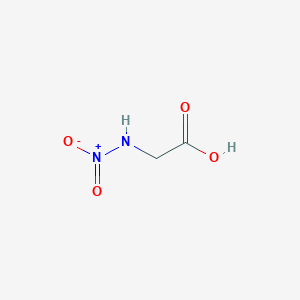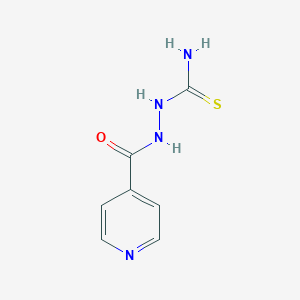
Iron ditelluride
Vue d'ensemble
Description
Iron ditelluride (FeTe₂) is a crystalline transition metal ditelluride belonging to the 3d series. It is known for its high conductivity and unique optothermal properties. This compound has a marcasite structure and exhibits a narrow 3d band, making it a particularly conductive material .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron ditelluride can be synthesized through various methods, including hydrothermal and chemical vapor deposition techniques. One common method involves the reaction of elemental tellurium with iron (II) complexes in an alkaline aqueous solution at elevated temperatures (around 140°C) under atmospheric pressure . Another method is the hydrothermal coreduction process, which uses a reductant such as ammonium hydroxide to produce this compound nanocrystallites .
Industrial Production Methods: In industrial settings, this compound can be produced by annealing amorphous iron oxide layers, predeposited by spray pyrolysis of iron chloride hexahydrate-based aqueous solution onto heated pyrex glass substrates, under a tellurium-rich atmosphere . This method ensures a good crystalline state with a preferential orientation of the crystallites along the (111) direction.
Analyse Des Réactions Chimiques
Types of Reactions: Iron ditelluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other chalcogenides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce iron oxides and tellurium oxides, while reduction may yield elemental iron and tellurium .
Applications De Recherche Scientifique
Iron ditelluride has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used in the synthesis of various nanomaterials and as a catalyst in chemical reactions.
Biology: this compound’s magnetic properties make it useful in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Mécanisme D'action
The mechanism by which iron ditelluride exerts its effects is primarily related to its electronic and magnetic properties. The narrow 3d band and high conductivity facilitate efficient electron transfer processes, making it an effective catalyst and electrode material. Additionally, its magnetic properties enable its use in imaging and therapeutic applications .
Comparaison Avec Des Composés Similaires
- Iron disulfide (FeS₂)
- Iron diselenide (FeSe₂)
- Molybdenum ditelluride (MoTe₂)
- Tungsten ditelluride (WTe₂)
Comparison: Iron ditelluride is unique due to its high conductivity and optothermal properties, which are not as pronounced in its sulfur and selenium analogs. Compared to molybdenum and tungsten ditellurides, this compound has a narrower 3d band, making it more conductive and suitable for specific applications such as high-performance electrodes and catalysts .
Propriétés
IUPAC Name |
bis(tellanylidene)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGCZOQLAKUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeTe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314301 | |
| Record name | Iron telluride (FeTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12023-03-9 | |
| Record name | Iron telluride (FeTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12023-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron telluride (FeTe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012023039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron telluride (FeTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron telluride (FeTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















